硫化镨

描述

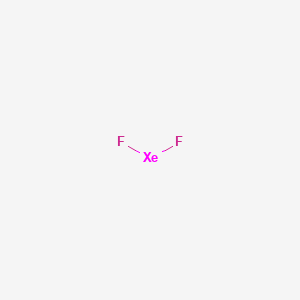

Praseodymium sulfide, particularly Praseodymium(III) sulfide (Pr2S3), is a binary compound that exhibits semiconductor properties. The synthesis of Pr2S3 involves the direct reaction of praseodymium and sulfur in their elemental forms under heat treatment, which effectively leads to the formation of the binary sulfide compound. This process is characterized by relatively low temperatures and a reaction time of approximately one week, achieving a purity of about 92% (Ortega, Jurado, & Sanabria, 2018).

Synthesis Analysis

Praseodymium sulfide's synthesis is conducted through a direct reaction method, employing elemental praseodymium and sulfur. The process is facilitated by heat treatment, typically at low temperatures, over a period of one week. This synthesis method is crucial for obtaining Pr2S3 with high purity levels, making it suitable for further characterization and application in semiconductor technologies.

Molecular Structure Analysis

The molecular structure of Praseodymium sulfide has been elucidated using various characterization techniques such as powder XRD, which confirmed the formation of the Pr2S3 compound. These studies have shown that thermal treatment plays a vital role in achieving the desired binary sulfide structure, indicative of its semiconductor capabilities.

Chemical Reactions and Properties

Praseodymium sulfide participates in selective and efficient oxidation reactions, catalyzed by praseodymium(III) complexes. These reactions are significant for the oxidation of sulfides and thiols to their corresponding sulfoxides and disulfides, showcasing the compound's utility in catalysis and its chemical reactivity (Molaei & Ghadermazi, 2020).

科学研究应用

量子产率和抗菌活性:已研究了镨配合物,包括具有硫供体硫配体的配合物,以提高其量子产率和抗菌活性 (阿明等人,2018).

半导体性能:通过镨和硫的反应合成的 Pr2S3 具有半导体性能。该化合物已对其纯度和结构特征进行了表征 (奥尔特加等人,2018).

红酒中的亚硫酸盐传感器:电化学制备的六氰合铁酸镨(PrHCF)对亚硫酸盐氧化表现出有效的电催化活性,在红酒中亚硫酸盐传感中具有潜在应用 (德瓦达斯等人,2015).

光放大:掺镨低声子能量玻璃的光学性质,包括基于硫化物的玻璃,因其作为光纤放大器的潜在应用而引人注目 (内托等人,1995).

光电探测器应用:掺镨硫化镉(Pr:CdS)薄膜因其增强的光电性能而被探索,使其适用于光电探测器应用 (什基尔等人,2020).

金属离子的吸附:使用树脂从硝酸盐介质中吸附镨离子的方法表明其在金属离子回收和环境应用中的潜力 (埃尔-德苏基等人,2007).

硫化物和硫醇的氧化:镨配合物已被用作含硫化合物的氧化催化剂,展示了它们在化学反应中的有效性 (莫莱伊和加德马齐,2020).

光纤放大器:镨掺杂光纤放大器的温度敏感速率方程,特别是对于 1.3 μm 波长应用,已经建模,展示了它们在电信中的潜力 (伯克德米尔和厄兹索伊,2007).

光降解和成像:硫化镨纳米粒子已显示出选择性光降解染料和近红外深层组织成像的潜力,突出了它们的多功能能力 (吴等人,2020).

安全和危害

未来方向

Praseodymium sulfide has potential applications in the field of energy production, specifically in the electrochemical water splitting process . Additionally, new processing methods being developed could help ease shortages of essential metals like Praseodymium by making it easier to separate these rare metals from mining ores and recycled materials .

属性

IUPAC Name |

praseodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Pr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGXCBXGJZHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

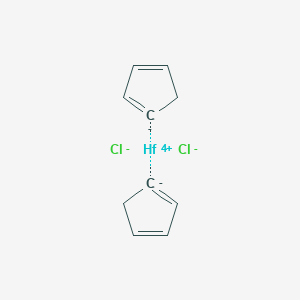

Canonical SMILES |

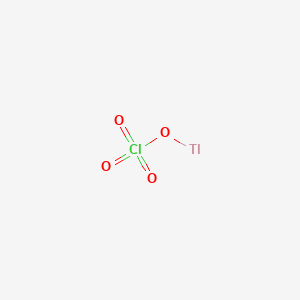

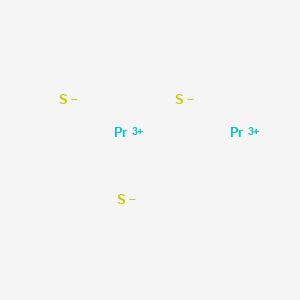

[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2S3 | |

| Record name | Praseodymium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923362 | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple-brown powder; [MSDSonline] | |

| Record name | Praseodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium sulfide | |

CAS RN |

12038-13-0 | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

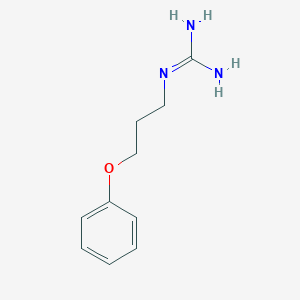

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)